

# T-1105 Administration in Murine Models: Application Notes and Protocols

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **T-1105**

Cat. No.: **B1682577**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the administration of **T-1105** (Favipiravir) in murine models, based on findings from various preclinical studies. **T-1105**, a potent viral RNA-dependent RNA polymerase inhibitor, has demonstrated broad-spectrum antiviral activity against a range of RNA viruses.<sup>[1][2]</sup> These guidelines are intended to assist in the design and execution of in vivo studies to evaluate the efficacy and pharmacokinetics of **T-1105**.

## Data Summary of T-1105 Administration in Murine Models

The following tables summarize quantitative data from key studies involving the administration of **T-1105** in mice for various viral infections.

| Virus                                                     | Mouse Strain                 | T-1105 Dosage                  | Administration Route   | Treatment Schedule                                                                      | Key Outcomes                                                                                                    | Reference |
|-----------------------------------------------------------|------------------------------|--------------------------------|------------------------|-----------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------|-----------|
| Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV) | IFNAR-/-                     | 120 mg/kg/day or 200 mg/kg/day | Oral (p.o.)            | Twice daily for 5 days, initiated 1h to 5 days post-infection                           | 100% survival when treatment initiated by day 4 post-infection; reduced body weight loss.                       | [3][4]    |
| Ebinur Lake Virus (EBIV)                                  | BALB/c                       | 300 mg/kg/day                  | Intraperitoneal (i.p.) | Twice daily, initiated 2 days prior to infection until death or 25% body weight decline | Prolonged survival (median survival from 5 to 7 days); significant reduction in serum viral titers.             | [5][6]    |
| Influenza B Virus (B/Brisbane/60/2008)                    | BALB/cid (immunocompromised) | 10, 50, or 250 mg/kg/day       | Oral gavage            | Twice daily for 5 or 10 days, starting 24h post-infection                               | Dose-dependent increase in survival (100% at highest doses); longer treatment duration improved viral clearance | [7]       |

in the  
lungs.

---

## Experimental Protocols

### Animal Models

Commonly used mouse strains for studying the efficacy of **T-1105** include:

- BALB/c mice: A general-purpose inbred strain used for a variety of research, including infectious disease models.[5][6]
- BALB scid mice: Immunocompromised mice lacking functional T and B cells, useful for studying viral infections in an immunocompromised host.[7]
- IFNAR-/- mice: Mice deficient in the type I interferon receptor, making them more susceptible to certain viral infections.[4]

Mice are typically housed in specific pathogen-free conditions with controlled temperature, humidity, and light cycles.[5][6]

## Preparation and Administration of **T-1105**

### a. Oral Administration (Gavage):

- Vehicle: **T-1105** can be suspended in a vehicle such as ORA-Plus suspending agent.[7]
- Preparation: Prepare a homogenous suspension of **T-1105** in the chosen vehicle at the desired concentration.
- Administration: Administer the suspension orally to mice using a stomach probe (gavage needle). The volume is typically around 100  $\mu$ L per mouse.[7]

### b. Intraperitoneal (i.p.) Injection:

- Vehicle: **T-1105** can be dissolved in a solution like 2.9% sodium bicarbonate.[5][6]

- Preparation: Dissolve **T-1105** in the vehicle to the final desired concentration. Ensure the pH is suitable for injection (approximately 7.5).[5][6]
- Administration: Inject the solution into the intraperitoneal cavity of the mouse using a sterile syringe and needle. The typical injection volume is 100  $\mu$ L.[5]

## Efficacy Assessment

Efficacy of **T-1105** treatment is typically evaluated by monitoring the following parameters:

- Survival Rate: Monitor and record the survival of mice in each treatment group daily.[3][5][7]
- Body Weight: Weigh the mice daily as an indicator of health and disease progression.[3][5][7]
- Viral Titer: Collect serum or tissue samples at specific time points post-infection to determine the viral load using methods such as plaque assays or quantitative reverse transcription PCR (qRT-PCR).[5][6]
- Histopathology: At the end of the study, or at specific time points, tissues (e.g., lungs) can be collected, fixed, and stained for histopathological examination to assess tissue damage and inflammation.[7]

## Visualizations

### Mechanism of Action of **T-1105**

**T-1105** is a prodrug that requires intracellular conversion to its active form, **T-1105-ribofuranosyl-5'-triphosphate** (**T-1105-RTP**). This active metabolite then acts as a competitive inhibitor of viral RNA-dependent RNA polymerase, leading to the termination of viral RNA synthesis.[1][2]

[Click to download full resolution via product page](#)

Caption: Intracellular activation and inhibitory mechanism of **T-1105**.

## Experimental Workflow for Efficacy Studies

The following diagram illustrates a typical workflow for evaluating the *in vivo* efficacy of **T-1105** in a murine model of viral infection.



[Click to download full resolution via product page](#)

Caption: General experimental workflow for **T-1105** efficacy testing in mice.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Cell line-dependent activation and antiviral activity of T-1105, the non-fluorinated analogue of T-705 (favipiravir) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Therapeutic effects of favipiravir against severe fever with thrombocytopenia syndrome virus infection in a lethal mouse model: Dose-efficacy studies upon oral administration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Optimizing T-705 (favipiravir) treatment of severe influenza B virus infection in the immunocompromised mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [T-1105 Administration in Murine Models: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1682577#t-1105-administration-in-murine-models\]](https://www.benchchem.com/product/b1682577#t-1105-administration-in-murine-models)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)